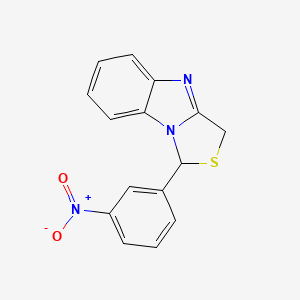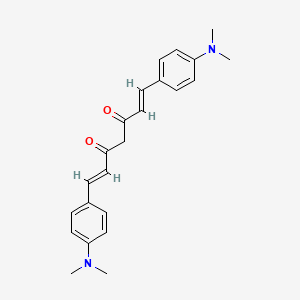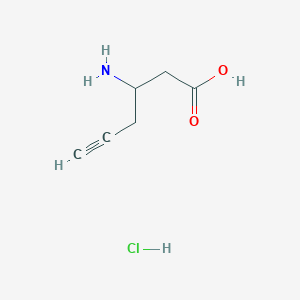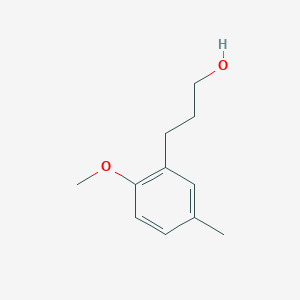
3-(2-Methoxy-5-methylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reduction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid: This method involves the reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid using sodium borohydride in tetrahydrofuran at room temperature.
Addition of Ethylene Oxide: Another method involves the addition of ethylene oxide to (2-methoxy-5-methylphenyl)phenylmethane in the presence of n-butyllithium in tetrahydrofuran at low temperatures.
Industrial Production Methods
Industrial production methods for 3-(2-Methoxy-5-methylphenyl)propan-1-ol typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-(2-Methoxy-5-methylphenyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
Applications De Recherche Scientifique
3-(2-Methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyphenyl)propan-1-ol: Lacks the methyl group on the phenyl ring.
3-(2-Methylphenyl)propan-1-ol: Lacks the methoxy group on the phenyl ring.
3-Phenylpropan-1-ol: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
The combination of these functional groups provides distinct chemical properties that differentiate it from similar compounds .
Propriétés
Numéro CAS |
33538-80-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
Clé InChI |
JNFWUMGRYVORSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


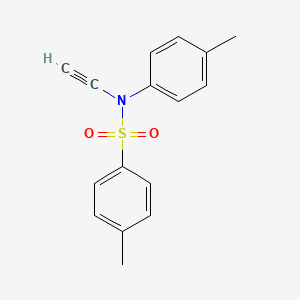
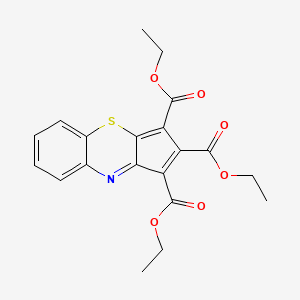


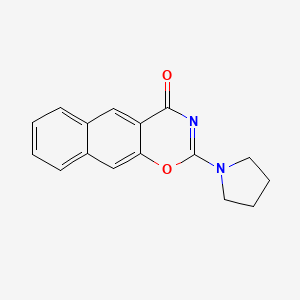
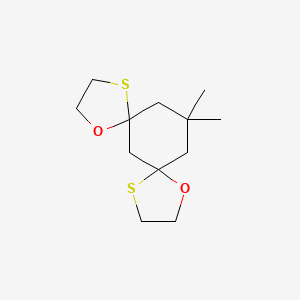
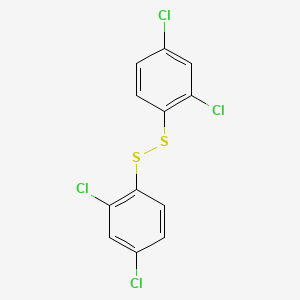
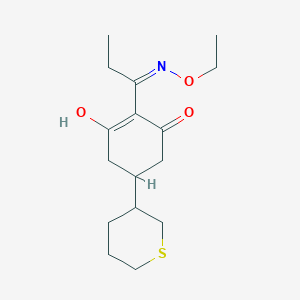
![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
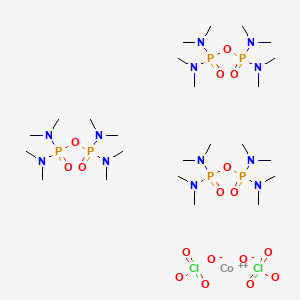
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
